molecular formula C9H7Cl2NaO3 B12670362 Dichlorprop-sodium CAS No. 39104-30-8

Dichlorprop-sodium

Cat. No.: B12670362
CAS No.: 39104-30-8
M. Wt: 257.04 g/mol
InChI Key: XWAFIZUTHLRWBE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorprop-sodium is synthesized through the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by esterification with chloroacetic acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the sodium salt of dichlorprop .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product to ensure high purity and effectiveness as a herbicide .

Chemical Reactions Analysis

Types of Reactions

Dichlorprop-sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Dichlorprop-sodium acts as a synthetic auxin, mimicking natural plant hormones. It is absorbed through the leaves and translocated to the roots, where it disrupts normal plant growth processes. This disruption leads to uncontrolled growth, stem and leaf malformations, and eventually plant death . The molecular targets include auxin receptors and pathways involved in plant growth regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorprop-sodium is unique due to its specific chemical structure, which allows for selective control of broad-leaved weeds while minimizing damage to crops. Its systemic action and effectiveness at low concentrations make it a valuable tool in weed management .

Properties

CAS No.

39104-30-8

Molecular Formula

C9H7Cl2NaO3

Molecular Weight

257.04 g/mol

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1

InChI Key

XWAFIZUTHLRWBE-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+]

Origin of Product

United States

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